Tiludronate

Osteoclast Biology Bone Resorption V-ATPase Inhibition

Tiludronate (CAS 89987-06-4) is the only bisphosphonate delivering nanomolar V-ATPase inhibition (IC₅₀=466 nM)—10,000-fold more potent than etidronate or alendronate (IC₅₀≥5 mM). As a non-nitrogenous BP, it blocks osteoclast acidification without FPPS-mediated apoptosis, making it the essential comparator for Paget's disease and the premier tool for equine OA bone modulation. Substitution with other bisphosphonates invalidates mechanism-specific conclusions. Choose tiludronate for reproducible, pathway-selective bone research.

Molecular Formula C7H9ClO6P2S
Molecular Weight 318.61 g/mol
CAS No. 89987-06-4
Cat. No. B1194850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiludronate
CAS89987-06-4
Synonyms(4-chlorophenyl)thiomethylene bisphosphonic acid
(chloro-4-phenyl)thiomethylene biphosphonate
(chloro-4-phenyl)thiomethylene bisphosphonate
Cl2SMBP
Skelid
tiludronate
tiludronate disodium
tiludronic acid
Molecular FormulaC7H9ClO6P2S
Molecular Weight318.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SC(P(=O)(O)O)P(=O)(O)O)Cl
InChIInChI=1S/C7H9ClO6P2S/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14/h1-4,7H,(H2,9,10,11)(H2,12,13,14)
InChIKeyDKJJVAGXPKPDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.97e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Tiludronate (CAS 89987-06-4): What Researchers and Formulators Need to Know Before Procurement


Tiludronate (CAS 89987-06-4) is a first-generation, non-nitrogenous bisphosphonate distinguished from nitrogen-containing bisphosphonates (N-BPs) such as alendronate, risedronate, and zoledronate by its unique molecular structure and primary mechanism of action. As a non-N-BP, tiludronate does not inhibit farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway [1]. Instead, its principal mode of action is the potent and selective inhibition of the osteoclast vacuolar H⁺-ATPase (V-ATPase), a proton pump essential for bone matrix acidification and resorption [2]. This distinct mechanism underpins its specific clinical and preclinical utility, differentiating it from other bisphosphonates and making it a critical tool for targeted bone metabolism research and therapeutic applications in both human and veterinary medicine.

Why Generic Bisphosphonate Substitution Is Not Feasible for Tiludronate-Based Research


Substituting tiludronate with other bisphosphonates, even other non-nitrogenous analogs like etidronate or clodronate, is scientifically unsound due to profound differences in target affinity, molecular mechanism, and clinical or in vivo efficacy. Unlike etidronate and alendronate, which inhibit osteoclast V-ATPase with very low potency (IC₅₀ ≥ 5 mM), tiludronate exhibits a 10,000-fold higher potency (IC₅₀ = 466 nM) in osteoclast-derived vesicles [1]. Furthermore, while tiludronate demonstrates clinical non-inferiority to the more potent nitrogen-containing bisphosphonate risedronate in treating Paget's disease, it does so via a distinct mechanism that does not induce the same inflammatory or apoptotic pathways [2][3]. These fundamental differences in potency, target engagement, and downstream effects mean that results obtained with other bisphosphonates cannot be extrapolated to tiludronate, and vice versa. Any deviation from the specified compound will compromise experimental reproducibility and the validity of mechanistic conclusions.

Quantitative Evidence for Tiludronate (CAS 89987-06-4) Differentiation in Scientific Procurement


Tiludronate's 10,000-Fold Higher V-ATPase Inhibitory Potency vs. Alendronate and Etidronate

A direct comparative in vitro study demonstrated that tiludronate inhibits proton transport in membrane vesicles derived from chicken osteoclasts with an IC₅₀ of 466 nM. In contrast, the bisphosphonates etidronate, alendronate, and YM-175 inhibited this transport with very low potency, requiring concentrations of ≥5 mM to achieve a similar effect [1]. This represents a difference in potency of over 10,000-fold, making tiludronate a uniquely potent inhibitor of the osteoclast V-ATPase among bisphosphonates [2].

Osteoclast Biology Bone Resorption V-ATPase Inhibition In Vitro Assay

Superior Efficacy of Tiludronate over Etidronate in Paget's Disease at Equivalent Dosage

In a prospective, double-blind, multicenter clinical trial comparing tiludronate and etidronate, both administered orally at 400 mg/day, tiludronate demonstrated significantly superior efficacy. After 3 months, 57.4% of patients treated with tiludronate achieved a ≥50% reduction in serum alkaline phosphatase (AP), compared to only 13.9% of patients on etidronate (P < 0.0001). This trend continued at 6 months, with 70.1% of tiludronate patients responding versus 25.3% on etidronate [1]. The proportion of patients with treatment-resistant disease (<25% reduction in AP) was 51.9% for etidronate versus only 17.9% and 19.5% for the 3- and 6-month tiludronate groups, respectively [1].

Paget's Disease Clinical Trial Bone Metabolism Alkaline Phosphatase

Tiludronate Shows Comparable Efficacy to Risedronate in Paget's Disease via a Distinct Mechanism

A comparative study of 49 patients with Paget's disease found that treatment with tiludronate (400 mg/day for 3 months) and risedronate (30 mg/day for 2 months) produced similar reductions in key biochemical markers of bone turnover. At 6 months post-treatment, the mean percentage reductions for tiludronate vs. risedronate were: total alkaline phosphatase (TAP) -52% vs -43%; bone alkaline phosphatase (BAP) -69% vs -56%; procollagen type I N propeptide (PINP) -68% vs -63%; and urinary N-terminal telopeptide (NTX) -62% vs -59% [1]. The percentage of patients achieving normalized serum TAP levels was also similar (74% for tiludronate vs 70% for risedronate) [2].

Paget's Disease Clinical Trial Biochemical Markers Bone Scintigraphy

Tiludronate's Unique Radiographic Benefit in Equine Osteoarthritis Not Observed with Other Treatments

In a retrospective study of 100 Standardbred racehorses with fetlock joint osteoarthritis, only the group treated with intravenous tiludronate showed a significant decrease in radiographic score and serum CTX-I concentration (a marker of bone resorption) after 6 months. This effect was not observed in horses treated with intra-articular triamcinolone acetonide/hyaluronan, polysulfated glycosaminoglycan, or interleukin-1 receptor antagonist protein [1][2]. The authors concluded that tiludronate inhibited radiographic progression by targeting subchondral bone remodeling [1].

Veterinary Medicine Osteoarthritis Equine Bone Remodeling Radiography

Tiludronate Significantly Inhibits MMP-1 and MMP-3 Activity by Up to 35%

In cultured human periodontal ligament cells, tiludronate demonstrated a concentration-dependent inhibitory effect on matrix metalloproteinases MMP-1 and MMP-3. A maximal reduction in enzyme activity of 35% was achieved for both enzymes at a concentration of 10⁻⁴ M [1][2]. Notably, this effect occurred without altering mRNA or protein levels, suggesting a direct, post-translational mechanism likely involving cation chelation [1].

Periodontal Disease Matrix Metalloproteinases Host Modulation Therapy In Vitro Assay

Higher Absolute Oral Bioavailability of Tiludronate vs. Clodronate and Pamidronate

A review of human pharmacokinetic data indicates that tiludronate exhibits a mean absolute oral bioavailability of approximately 6%, which is significantly higher than that previously reported for other non-nitrogenous bisphosphonates clodronate and pamidronate [1]. This property is critical for ensuring adequate systemic exposure in oral dosing regimens and may influence the selection of tiludronate for preclinical or clinical studies where oral administration is preferred.

Pharmacokinetics Bioavailability Oral Absorption Preclinical Development

High-Impact Research and Industrial Application Scenarios for Tiludronate (CAS 89987-06-4)


Investigating Non-FPPS Mediated Pathways in Osteoclast Biology

Tiludronate is the optimal tool for dissecting bone resorption pathways independent of the mevalonate pathway. Its unique, high-potency inhibition of osteoclast V-ATPase (IC₅₀ = 466 nM vs. ≥5 mM for other bisphosphonates) allows researchers to selectively block acidification-driven resorption without inducing the apoptosis or inflammatory signals associated with nitrogen-containing bisphosphonates [1]. This specificity is crucial for experiments aimed at understanding the V-ATPase's role in bone remodeling or for comparative studies against N-BPs.

Comparative Clinical Research in Paget's Disease of Bone

For clinical researchers investigating therapeutic strategies for Paget's disease, tiludronate serves as an essential non-N-BP comparator. Its efficacy in reducing biochemical markers of bone turnover is comparable to the more potent N-BP risedronate (e.g., TAP reduction of 52% vs. 43% at 6 months) [2], and it is significantly more effective than the in-class analog etidronate (70.1% vs. 25.3% responder rate at 6 months) [3]. This profile enables studies that compare long-term safety, remission duration, and mechanistic differences between bisphosphonate classes.

Equine Osteoarthritis Models Targeting Subchondral Bone Remodeling

In veterinary research, particularly for equine osteoarthritis, tiludronate is uniquely positioned to study the impact of subchondral bone modulation on overall disease progression. It is the only treatment shown to reduce both radiographic scores and serum CTX-I levels in racehorses with fetlock OA, an effect not seen with other standard therapies [4]. This makes it the compound of choice for experimental protocols designed to halt structural progression of OA by targeting bone, rather than just managing inflammation or cartilage degeneration.

Research on Host Modulation and MMP Inhibition in Periodontal Disease

Tiludronate is a valuable research agent for exploring host-modulatory therapies in periodontitis and other MMP-driven conditions. Its demonstrated ability to directly inhibit the activity of MMP-1 and MMP-3 by up to 35% at 10⁻⁴ M, via a post-translational mechanism, provides a unique avenue for research distinct from direct antimicrobial or anti-inflammatory approaches [5]. This property supports its use in in vitro and in vivo models to investigate the therapeutic potential of bisphosphonates in mitigating connective tissue breakdown.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiludronate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.